molecular formula C22H26ClN3O3 B236943 Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No. B236943
M. Wt: 415.9 g/mol
InChI Key: AWXGLLJLHXMSIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate, also known as TAK-659, is a potent and selective inhibitor of the protein kinase B-cell lymphoma 2 (BCL-2) family member BTK. BTK plays a crucial role in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies.

Mechanism Of Action

Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate is a selective inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. BTK is a non-receptor tyrosine kinase that is activated upon binding of the B-cell receptor to its cognate antigen. BTK activation leads to downstream signaling events that promote B-cell survival and proliferation.
Inhibition of BTK by Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate leads to disruption of B-cell receptor signaling and subsequent inhibition of B-cell survival and proliferation. Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has been shown to induce apoptosis in B-cell lymphoma cells through inhibition of BTK.

Biochemical And Physiological Effects

Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has been shown to have potent inhibitory activity against BTK in biochemical assays. In preclinical studies, Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has shown efficacy in various B-cell lymphoma models, including diffuse large B-cell lymphoma, mantle cell lymphoma, and follicular lymphoma. Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab, in preclinical studies.
In clinical trials, Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has shown a favorable safety profile and demonstrated clinical activity in patients with relapsed or refractory B-cell lymphoma. The most common adverse events associated with Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate include diarrhea, fatigue, and nausea.

Advantages And Limitations For Lab Experiments

Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has several advantages for lab experiments, including its potency and selectivity for BTK. Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab, in preclinical studies.
One limitation of Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate for lab experiments is its limited solubility in aqueous solutions. This can make it difficult to formulate Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate for in vivo studies. Another limitation is the potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

For the development of Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate include combination therapy for the treatment of B-cell malignancies and potential applications in the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has been described in a patent application by Takeda Pharmaceutical Company Limited. The method involves the reaction of 4-ethylpiperazine with 4-chlorobenzoic acid to form 4-(4-ethylpiperazin-1-yl)benzoic acid, which is then reacted with 4-chlorophenylacetyl chloride to form 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoic acid. The final step involves the esterification of the carboxylic acid with methyl iodide to form Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate.

Scientific Research Applications

Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has been extensively studied for its potential therapeutic applications in B-cell malignancies. In preclinical studies, Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has shown potent inhibition of BTK activity and has demonstrated efficacy in various B-cell lymphoma models. Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab, in preclinical studies.
In clinical trials, Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has shown promising results in patients with relapsed or refractory B-cell lymphoma. In a phase 1 study, Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate showed a favorable safety profile and demonstrated clinical activity in patients with relapsed or refractory B-cell lymphoma. Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate is currently being evaluated in several phase 2 clinical trials for the treatment of B-cell malignancies.

properties

Product Name

Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Molecular Formula

C22H26ClN3O3

Molecular Weight

415.9 g/mol

IUPAC Name

methyl 3-[[2-(4-chlorophenyl)acetyl]amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C22H26ClN3O3/c1-3-25-10-12-26(13-11-25)20-9-6-17(22(28)29-2)15-19(20)24-21(27)14-16-4-7-18(23)8-5-16/h4-9,15H,3,10-14H2,1-2H3,(H,24,27)

InChI Key

AWXGLLJLHXMSIQ-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)CC3=CC=C(C=C3)Cl

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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